molecular formula C23H22N2O3 B2825155 N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034490-95-2

N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2825155
CAS No.: 2034490-95-2
M. Wt: 374.44
InChI Key: PIHRSIHXGITDLP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would contain a benzhydryl group, a tetrahydrofuran group, and a nicotinamide group. The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the benzhydryl, tetrahydrofuran, and nicotinamide groups. For example, the tetrahydrofuran group could potentially participate in ether cleavage reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzhydryl and tetrahydrofuran groups could potentially make this compound relatively non-polar and lipophilic .

Scientific Research Applications

Nicotinamide in Biochemical Research

Nicotinamide, a form of vitamin B3, plays a crucial role in cellular metabolism and energy production. It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), an essential molecule in cellular redox reactions and a substrate for ADP-ribose transfer reactions, which are critical for DNA repair, gene expression, and signaling (Maiese et al., 2009). Research also delves into nicotinamide's potential in treating disorders related to immune system dysfunction, diabetes, and aging-related diseases due to its cytoprotective properties.

Nicotinamide N-Methyltransferase (NNMT) Inhibitors

The enzyme NNMT plays a role in drug metabolism and is involved in various metabolic and chronic diseases. Research on NNMT inhibitors has identified small molecule inhibitors, providing insights into structure-activity relationships (SARs) and highlighting potential therapeutic strategies for metabolic and chronic disease conditions characterized by abnormal NNMT activity (Neelakantan et al., 2017).

Nicotinamide in Neuroprotection

Studies have identified novel inhibitors of the Na+/Ca2+ exchange (NCX) that are derived from nicotinamide, demonstrating neuroprotective effects against hypoxia/reoxygenation-induced neuronal cell damage. These findings suggest therapeutic potential for neurological conditions (Iwamoto & Kita, 2006).

Antimicrobial Activity

Nicotinamide derivatives have been investigated for their antimicrobial properties, showing effectiveness against various bacterial and fungal species. This expands the potential application of nicotinamide in developing new antimicrobial agents (Patel & Shaikh, 2010).

Synthetic Methodologies and Applications

Research into the synthesis of nicotinamide and its derivatives, such as isotopically labeled nicotinamide for NMR hyperpolarization, highlights its importance in probing metabolic processes and the potential for developing novel diagnostic tools (Shchepin et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological or pharmacological activity. Such studies could provide valuable information about this compound and its potential applications .

Properties

IUPAC Name

N-benzhydryl-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-23(19-11-12-21(24-15-19)28-20-13-14-27-16-20)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,22H,13-14,16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHRSIHXGITDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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